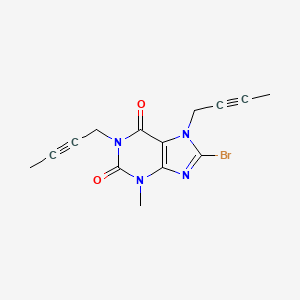

8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-Bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4) is a brominated purine dione derivative with a methyl group at position 3 and but-2-yn-1-yl substituents at positions 1 and 5. Its molecular formula is C₁₀H₉BrN₄O₂ (MW: 297.11 g/mol), and it is characterized by a purine core modified with alkyne groups, which confer unique steric and electronic properties .

This compound is a critical intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. During linagliptin production, it serves as a precursor for introducing functional groups at position 8 via nucleophilic substitution reactions . Its synthesis involves bromination of caffeine analogs followed by alkylation with but-2-yn-1-yl groups under basic conditions .

Properties

IUPAC Name |

8-bromo-1,7-bis(but-2-ynyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O2/c1-4-6-8-18-10-11(16-13(18)15)17(3)14(21)19(12(10)20)9-7-5-2/h8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLVIUSNEBMESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC#CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Linagliptin impurity, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrN4O2 |

| Molecular Weight | 297.11 g/mol |

| CAS Number | 666816-98-4 |

| Melting Point | 285 °C |

| Solubility | Slightly soluble in DMSO and Methanol |

| Density | 1.71 g/cm³ |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its role as a potential kinase inhibitor, similar to other purine derivatives. Kinase inhibitors are crucial in regulating cellular processes and have therapeutic implications in cancer and metabolic diseases.

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels.

Case Studies

- In vitro Studies : A study demonstrated that the compound inhibited DPP-IV activity in human plasma samples. The IC50 value was determined to be in the low micromolar range, indicating potent activity against the enzyme.

- In vivo Studies : Animal models treated with this compound showed improved glycemic control compared to controls. Notably, a significant reduction in fasting blood glucose levels was observed after administration.

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to evaluate its safety profile. Preliminary studies suggest that it exhibits low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to confirm these findings.

Scientific Research Applications

Synthesis of Linagliptin

Linagliptin is an antidiabetic medication used to manage type 2 diabetes. The compound serves as an intermediate in the synthesis of Linagliptin, which inhibits the enzyme DPP-4 (Dipeptidyl Peptidase-4), thereby increasing insulin levels and reducing blood glucose levels. The synthesis process involves the reaction of 8-bromo-3-methylxanthine with 1-bromo-2-butyne under specific conditions, yielding high purity and yield rates .

Potential Role in Cancer Therapy

Research indicates that purine derivatives like this compound may have anticancer properties. Studies have shown that modifications on the purine ring can enhance the selectivity and potency of anticancer agents. The bromine atom and butynyl groups may contribute to increased activity against cancer cell lines by interacting with specific biological targets .

Antiviral Activity

There is emerging evidence that purine derivatives exhibit antiviral properties. This compound's structure may allow it to interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development .

Case Study 1: Linagliptin Synthesis Optimization

In a study focused on optimizing the synthesis of Linagliptin, researchers demonstrated that varying the reaction conditions for the formation of 8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine significantly affected yield and purity. Adjustments to temperature and solvent systems led to improvements in overall efficiency, highlighting the importance of this intermediate in pharmaceutical manufacturing processes .

Case Study 2: Anticancer Activity Assessment

A recent study explored the anticancer properties of structurally similar purine derivatives. The findings suggested that compounds with modifications similar to those found in 8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine exhibited selective cytotoxicity against various cancer cell lines. This positions the compound as a potential lead for further drug development efforts targeting cancer therapy .

Comparison with Similar Compounds

Key Observations:

- Thermal Stability : The benzyl-substituted derivative (6) has a higher melting point (164°C) than the target compound, likely due to stronger π-π interactions .

Preparation Methods

Nucleophilic Alkylation at the 7-Position

The foundational step involves introducing the first but-2-ynyl group at the 7-position of the purine scaffold. A representative procedure starts with 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (10 mmol), which undergoes alkylation with 1-bromo-2-butyne (12 mmol) in acetone at 40°C for 4 hours in the presence of sodium carbonate. The reaction proceeds via an SN2 mechanism, where the bromide leaving group is displaced by the purine’s N7 nitrogen. This step achieves a 98% yield with 99.9% purity , as confirmed by HPLC.

One-Pot Synthesis Considerations

Recent advancements highlight the feasibility of one-pot reactions to minimize intermediate isolation. A patent describing linagliptin synthesis demonstrates that combining alkylation steps for N1 and N7 positions in a single reactor reduces byproduct formation and improves overall yield. For the target compound, this would involve sequential addition of 1-bromo-2-butyne and a second alkylating agent, with temperature-controlled phases to favor regioselectivity.

Optimization of Reaction Parameters

Solvent and Base Selection

-

Acetone and DMF : Acetone is preferred for the 7-position alkylation due to its polarity, which stabilizes the transition state. For the 1-position, DMF’s high boiling point facilitates reactions at elevated temperatures (95–105°C).

-

Bases : Sodium carbonate is effective for the first alkylation, while stronger bases like potassium hydroxide or DIPEA are required for the second step to deprotonate the less reactive N1 position.

Temperature and Time

Stoichiometry and Equivalents

-

A 1.2:1 molar ratio of 1-bromo-2-butyne to purine precursor ensures complete conversion at the 7-position.

-

For the 1-position, a 1:1 ratio with the alkylating agent minimizes dimerization byproducts.

Purification and Crystallization Techniques

Solvent-Antisolvent Precipitation

Crude products are typically purified using a dichloromethane-methyl tert-butyl ether (MTBE) system. Dissolving the product in dichloromethane followed by MTBE addition induces crystallization, achieving >99% purity. This method effectively removes unreacted starting materials and inorganic salts.

Activated Charcoal Treatment

Post-alkylation mixtures often contain colored impurities. Stirring with alkali-activated charcoal for 2 hours before filtration enhances product whiteness and purity.

Recrystallization

Final recrystallization from dichloromethane-cyclohexane (1:3 v/v) yields needle-like crystals with a melting point of 285°C .

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 285°C |

| Density | 1.71 g/cm³ |

| Solubility | DMSO, Methanol |

| LogP | 1.25 |

| pKa | 8.91 (predicted) |

Industrial-Scale Considerations

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, AcOH, 65°C, 2 h | 85-90% | |

| Alkylation | Propargyl bromide, EtOH, trimethylamine, reflux | 69-96% |

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C-NMR: Confirm substitution patterns. For example, the methyl group at N3 appears at δ ~3.39 ppm, and aromatic protons from substituents resonate at δ 7.23–7.36 ppm .

- Mass Spectrometry (MS): Verify molecular weight (e.g., C₁₀H₉BrN₄O₂ has a molecular ion peak at m/z 297.1) .

- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: What strategies address regioselectivity challenges during bromination or alkylation?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Bromination: Use bulky bases (e.g., NaOAc) to direct bromine to the C8 position, as seen in the synthesis of 8-bromo-3-methylpurine-dione derivatives .

- Alkylation: Employ temperature control (e.g., 0–5°C) to favor N7 over N9 alkylation. Propargyl groups at N7 are stabilized by conjugation with the purine ring .

- Theoretical Modeling: DFT calculations predict charge distribution, guiding reagent selection. For example, electron-withdrawing substituents enhance reactivity at C8 .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

- Modification Sites:

- Assays:

Advanced: How should researchers resolve contradictions in bromination yields reported across studies?

Methodological Answer:

Discrepancies arise from:

- Reagent Purity: Impure Br₂ reduces yield. Use freshly distilled bromine or alternative brominating agents (e.g., NBS) .

- Solvent Effects: AcOH vs. DMF alters reaction kinetics. AcOH provides higher yields (85%) due to protonation of the purine ring .

- Work-Up Protocols: Vacuum drying vs. lyophilization affects residual solvent content and reported yields .

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory: Predicts sites of electrophilic attack (e.g., C8 bromination) by analyzing HOMO/LUMO energies .

- Hammett Analysis: Correlates substituent effects (e.g., electron-donating groups at N3) with reaction rates in alkylation .

- Kinetic Isotope Effects (KIE): Deuterated analogs validate proposed mechanisms (e.g., radical vs. ionic pathways) .

Advanced: How can solvent and catalyst selection improve reaction scalability?

Methodological Answer:

- Solvent Optimization: Ethanol (EtOH) balances cost and efficiency, but switch to PEG-400 reduces waste in large-scale reactions .

- Catalysts: Trimethylamine (TEA) is effective for alkylation, but polymer-supported catalysts (e.g., PS-TBD) enable recyclability .

- Process Metrics: Monitor atom economy (e.g., 78% for bromination) and E-factor (<5) to align with green chemistry principles .

Advanced: What methodologies assess stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h. HPLC tracks degradation (e.g., hydrolysis at C8-Br in acidic conditions) .

- Thermal Analysis: DSC/TGA identifies decomposition temperatures (>200°C indicates suitability for solid formulations) .

- Light Sensitivity: Expose to UV (254 nm) and measure photodegradation via UV-Vis spectroscopy .

Advanced: How do researchers integrate computational and experimental data for SAR?

Methodological Answer:

- QSAR Models: Use Gaussian or Schrodinger Suite to correlate logP values (e.g., 1.25) with cellular uptake .

- MD Simulations: GROMACS simulates ligand-protein dynamics (e.g., binding to adenosine receptors over 100 ns trajectories) .

- Validation: Compare docking scores (e.g., AutoDock Vina) with IC₅₀ values from enzyme assays .

Advanced: What strategies mitigate toxicity in preclinical evaluations?

Methodological Answer:

- Metabolic Profiling: LC-MS/MS identifies toxic metabolites (e.g., demethylated derivatives) in hepatocyte incubations .

- Cytotoxicity Screening: Use MTT assays on HEK-293 cells to establish safe concentrations (e.g., IC₅₀ > 50 μM) .

- In Silico Toxicity: ADMET Predictor™ estimates hERG inhibition or mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.